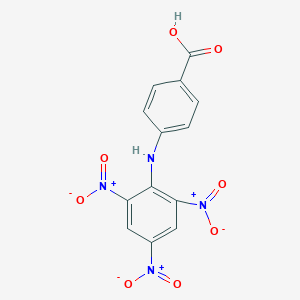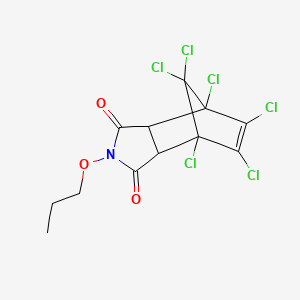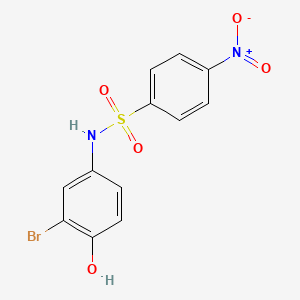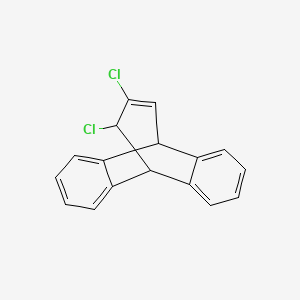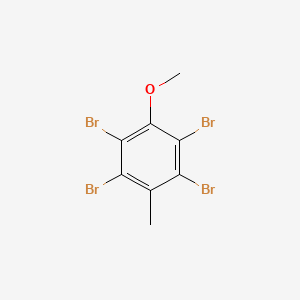
Mercury, di-2-furanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, di-2-furanyl- is an organomercury compound with the chemical formula C₈H₆HgO₂ and a molecular weight of 334.72 g/mol . This compound is characterized by the presence of two furan rings attached to a central mercury atom. Furans are aromatic heterocycles that are known for their wide range of pharmacological activities and their use as reaction intermediates in synthetic organic chemistry .
Métodos De Preparación
The synthesis of Mercury, di-2-furanyl- typically involves the reaction of mercury(II) salts with furan derivatives under controlled conditions. One common method is the liquid-liquid extraction of mercury(II) from aqueous solutions using organic reagents such as furosemide in benzyl alcohol . This method is efficient and economical, allowing for the quantitative extraction of mercury(II) with high recovery rates.
Análisis De Reacciones Químicas
Mercury, di-2-furanyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of Mercury, di-2-furanyl- can lead to the formation of mercury oxides, while substitution reactions can result in the replacement of the furan rings with other functional groups .
Aplicaciones Científicas De Investigación
Mercury, di-2-furanyl- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for the synthesis of other organomercury compounds and as a catalyst in various organic reactions . In biology and medicine, it is studied for its potential pharmacological activities and its interactions with biological molecules. In industry, it is used in the production of materials and as a component in certain manufacturing processes .
Mecanismo De Acción
The mechanism of action of Mercury, di-2-furanyl- involves its interaction with molecular targets and pathways within biological systems. When mercury binds to protein receptors, it can disrupt normal cellular functions and lead to toxic effects. These interactions occur at both the cellular and sub-cellular levels, affecting various biochemical pathways and processes . The specific molecular targets and pathways involved depend on the concentration and form of the mercury compound.
Comparación Con Compuestos Similares
Mercury, di-2-furanyl- can be compared with other similar organomercury compounds, such as methylmercury and ethylmercury. These compounds share some common properties, such as their ability to bind to biological molecules and their potential toxicity. Mercury, di-2-furanyl- is unique in its structure, with two furan rings attached to the mercury atom, which can influence its reactivity and interactions with other molecules . Other similar compounds include mercury(II) chloride and mercury(II) acetate, which have different chemical structures and properties .
Propiedades
Número CAS |
28752-79-6 |
|---|---|
Fórmula molecular |
C8H6HgO2 |
Peso molecular |
334.72 g/mol |
Nombre IUPAC |
bis(furan-2-yl)mercury |
InChI |
InChI=1S/2C4H3O.Hg/c2*1-2-4-5-3-1;/h2*1-3H; |
Clave InChI |
KKZBAMRWSJFGBE-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)[Hg]C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)
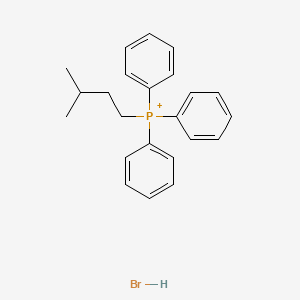
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)
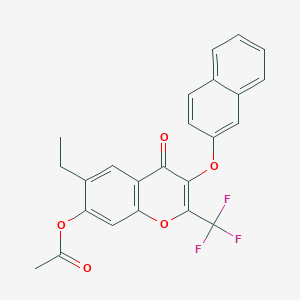



![(2E)-3-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B11959229.png)
